molecular formula C16H19FN4O B5317060 [4-(4-FLUOROBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5317060
M. Wt: 302.35 g/mol
InChI Key: XSIGZBCMGDULRW-UHFFFAOYSA-N
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Description

4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorobenzyl group and a 1-methyl-1H-pyrazol-5-yl methanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Fluorobenzyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorobenzyl group.

    Attachment of 1-Methyl-1H-Pyrazol-5-yl Methanone: The final step involves the reaction of the substituted piperazine with 1-methyl-1H-pyrazol-5-yl methanone under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole moiety, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the pyrazole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development, particularly in the field of medicinal chemistry.

Medicine

The compound’s potential therapeutic properties are being investigated, including its role as a lead compound for the development of new pharmaceuticals

Industry

In the industrial sector, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)PiperazinoMethanone
  • 4-(4-Bromobenzyl)PiperazinoMethanone
  • 4-(4-Methylbenzyl)PiperazinoMethanone

Uniqueness

Compared to its analogs, 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. These characteristics make it a valuable compound for various applications, particularly in drug design and development.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-19-15(6-7-18-19)16(22)21-10-8-20(9-11-21)12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGZBCMGDULRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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